molecular formula C12H14BrNO2 B1429859 Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate CAS No. 852470-82-7

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B1429859
CAS No.: 852470-82-7
M. Wt: 284.15 g/mol
InChI Key: KLSXRGAHCLSQFM-FLIBITNWSA-N
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Description

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate (CAS: 852470-82-7) is a brominated enamino ester with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol . Its IUPAC name is methyl (Z)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate, featuring a bromophenyl group at the 3-position and a dimethylamino group at the 2-position of the propenoate backbone. The compound exists as a powder stored at room temperature, with applications in organic synthesis, particularly as a precursor for cross-coupling reactions due to its bromine substituent .

Properties

IUPAC Name

methyl (Z)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSXRGAHCLSQFM-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC(=CC=C1)Br)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-bromobenzaldehyde with dimethylamine and methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Applications

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate has been investigated for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Data Table: Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)~10Apoptosis via caspase activation
H292 (Lung)~12p53 activation and apoptosis

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. Its interaction with specific molecular targets could modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Neuroprotective Properties

Studies have shown potential neuroprotective effects, where the compound may reduce oxidative stress in neuronal cells. This is particularly relevant in neurodegenerative conditions.

Data Table: Neuroprotective Effects

Cell Line/ModelIC50 Value (µM)Mechanism of Action
Neuroblastoma>20Modulation of Nrf2/ARE pathway

Case Study 1: Anticancer Efficacy

In vitro studies on lung cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls. These findings suggest its potential as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

Animal studies have indicated that administration of this compound leads to improved cognitive function in models of neurodegeneration. The results correlated with decreased markers of oxidative stress in brain tissues, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propenoate Derivatives

Table 1: Structural and Electronic Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate (852470-82-7) 3-Bromophenyl, dimethylamino C₁₂H₁₄BrNO₂ 284.15 Bromine enables cross-coupling; dimethylamino enhances nucleophilicity.
Methyl (2Z)-3-(dimethylamino)-2-(2-fluorobenzenesulfonyl)prop-2-enoate (1327197-20-5) 2-Fluorobenzenesulfonyl, dimethylamino C₁₃H₁₅FNO₄S 324.33 Sulfonyl group increases polarity; fluorine offers metabolic stability.
Methyl 2-(benzoylamino)-3-(dimethylamino)propenoate (56952-04-6) Benzoylamino, dimethylamino C₁₃H₁₆N₂O₃ 256.28 Benzoylamino is electron-withdrawing; reduced halogen reactivity.
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate (66564-08-7) Diethoxyphosphoryl, 4-(dimethylamino)phenyl C₁₇H₂₆NO₅P 363.36 Phosphoryl group enhances hydrophilicity; phenyl-dimethylamino increases conjugation.
Key Observations :
  • Electronic Effects : The bromophenyl group in the target compound is electron-withdrawing, facilitating Suzuki-Miyaura couplings , whereas the fluorobenzenesulfonyl group in introduces strong electron-withdrawing and polar effects, altering solubility and reactivity.
  • Steric Considerations: The dimethylamino group in all compounds contributes to planarity, but bulky substituents like the sulfonyl group in or phosphoryl in increase steric hindrance, affecting reaction kinetics.
Table 2: Reactivity Profiles
Compound Reactivity Highlights Applications
Target Compound Bromine acts as a leaving group in cross-couplings; enamino ester participates in cycloadditions. Synthesis of heterocycles; pharmaceutical intermediates.
Methyl (2Z)-3-(dimethylamino)-2-(2-fluorobenzenesulfonyl)prop-2-enoate Sulfonyl group stabilizes transition states in nucleophilic substitutions. Sulfonamide drug precursors; enzyme inhibitors.
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate Phosphoryl group enables Horner-Wadsworth-Emmons reactions. Synthesis of α,β-unsaturated ketones; materials science.

Physicochemical Properties

Table 3: Physical Properties
Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Likely soluble in polar aprotic solvents (DMF, DMSO) Stable at RT; sensitive to strong acids/bases.
Methyl 2-(benzoylamino)-3-(dimethylamino)propenoate 110–112 Moderate in ethanol; low in water Hydrolysis-prone under acidic conditions.
Methyl (2Z)-3-(dimethylamino)-2-(2-fluorobenzenesulfonyl)prop-2-enoate Not reported High in DCM, chloroform Photostable; resistant to oxidation.

Biological Activity

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14BrNO2\text{C}_{12}\text{H}_{14}\text{Br}\text{N}\text{O}_2

It features a bromophenyl group, a dimethylamino group, and an enone moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study found that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential as antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been highlighted in studies involving the NLRP3 inflammasome. Activation of the NLRP3 inflammasome is implicated in several chronic inflammatory diseases. Inhibition of this pathway by similar compounds has shown promise in reducing inflammation markers such as IL-1β and TNF-α in vitro and in vivo models .

Neuroprotective Properties

Neuroprotection is another area where this compound demonstrates potential. In models of neurodegenerative diseases, compounds with similar structural features have been observed to protect neurons from apoptosis induced by oxidative stress, possibly through modulation of signaling pathways related to cell survival .

Case Study 1: Antimicrobial Efficacy

In a series of experiments, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate to strong antibacterial activity. Further studies revealed that the presence of the bromine atom significantly enhanced the antibacterial potency compared to non-brominated analogs.

CompoundMIC (µg/mL)Activity Level
Methyl 2-(3-bromophenyl)...15Moderate
Non-brominated analog30Weak

Case Study 2: Anti-inflammatory Action

In a study examining the effects on neuroinflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines:

CytokineControl (pg/mL)Treated (pg/mL)
IL-1β25075
TNF-α300100

This indicates a robust anti-inflammatory effect, potentially through inhibition of the NLRP3 inflammasome pathway.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can alter cellular responses leading to reduced inflammation and cell survival.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate?

  • Methodological Answer : The synthesis of structurally analogous α-amino esters involves condensation reactions, such as the Morita-Baylis-Hillman (MBH) reaction, followed by functionalization. For example, methyl prop-2-enoate derivatives are synthesized via base-catalyzed reactions using dimethylamine and brominated aryl precursors. Key steps include:

  • Reaction conditions : Solvents like dichloromethane or THF, temperatures between −20°C to room temperature, and catalysts such as DABCO.
  • Characterization : IR spectroscopy for carbonyl (C=O) and amine (N–H) groups, 1^1H/13^13C NMR for stereochemical confirmation, and HRMS for molecular weight validation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically employed .

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Structure solution : SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for least-squares refinement, achieving R-factors < 0.05 for high-quality datasets. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
  • Validation : PLATON/ADDSYM checks for missed symmetry, and CCDC deposition ensures reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of brominated aryl derivatives be mitigated?

  • Methodological Answer : Regioselectivity in bromination is influenced by directing groups. For example:

  • Electrophilic bromination : Use Lewis acids (e.g., FeBr3_3) to direct bromine to the para position of electron-donating groups.
  • Steric effects : Bulky substituents on the aryl ring can shift bromination to the meta position. Computational modeling (DFT) predicts reactive sites, guiding experimental design .
  • Validation : 1^1H NMR coupling constants and NOESY spectra confirm regiochemical outcomes .

Q. How to resolve contradictions in structural data between spectroscopic and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., bond-length mismatches) require cross-validation:

  • Crystallographic validation : Check for twinning or disorder using Rint_{int} and Z’ values. SHELXL’s TWIN/BASF commands model twinned data .
  • Spectroscopic alignment : Compare experimental NMR chemical shifts with DFT-calculated values (GIAO method). Anomalies may indicate dynamic effects (e.g., rotamers) in solution vs. solid-state .

Q. What strategies optimize reaction yields in stereoselective prop-2-enoate synthesis?

  • Methodological Answer :

  • Catalyst screening : Chiral amines (e.g., Cinchona alkaloids) enhance enantioselectivity in MBH reactions.
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity.
  • Temperature control : Low temperatures (−20°C to 0°C) suppress side reactions.
  • Yield tracking : Reaction progress monitored via TLC, with isolated yields typically 60–85% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Reactant of Route 2
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Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

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